molecular formula C22H21BO2 B1312011 4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane CAS No. 349666-24-6

4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane

Cat. No.: B1312011
CAS No.: 349666-24-6
M. Wt: 328.2 g/mol
InChI Key: PHBXSUBZBOVYKO-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane is a boron-containing compound that features a pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound particularly interesting for applications in materials science and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane typically involves the coupling of pyrene with a boronic ester. A common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where pyrene-1-boronic acid or its pinacol ester reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The pyrene moiety can be oxidized to form pyrene quinones.

    Substitution: The boron center can participate in substitution reactions, such as the formation of boronic acids or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents like halogens or nucleophiles can be used under mild conditions to achieve substitution at the boron center.

Major Products

    Oxidation: Pyrene quinones.

    Substitution: Various boronic acid derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane exerts its effects is largely based on its ability to participate in electron transfer processes. The pyrene moiety can absorb light and enter an excited state, which can then transfer energy to other molecules. This property is exploited in fluorescence-based applications .

Comparison with Similar Compounds

Similar Compounds

  • Pyrene-1-boronic acid
  • Pyrene-1-pinacol boronate
  • Tetraphenylethylene-substituted pyrenes

Uniqueness

4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane is unique due to its combination of a boron center and a pyrene moiety, which imparts both fluorescence and reactivity. This makes it particularly valuable in applications requiring both properties, such as in the development of advanced materials and sensors .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-pyren-1-yl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)18-13-11-16-9-8-14-6-5-7-15-10-12-17(18)20(16)19(14)15/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBXSUBZBOVYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC4=CC=CC5=C4C3=C(C=C2)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454445
Record name 4,4,5,5-TETRAMETHYL-2-(PYREN-1-YL)-1,3,2-DIOXABOROLANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349666-24-6
Record name 4,4,5,5-TETRAMETHYL-2-(PYREN-1-YL)-1,3,2-DIOXABOROLANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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